Potassium stannate trihydrate

説明

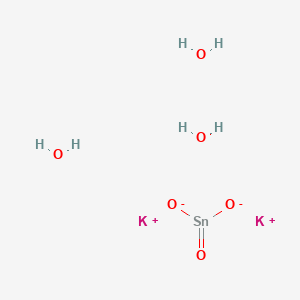

Structure

2D Structure

特性

IUPAC Name |

dipotassium;dioxido(oxo)tin;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHDWDSBYOUAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-][Sn](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6K2O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-03-0 | |

| Record name | Potassium stannate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium tin trioxide trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM STANNATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R38Y86O4SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure of Potassium Stannate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium stannate trihydrate, chemically identified as potassium hexahydroxostannate(IV) (K₂[Sn(OH)₆]). The information presented is collated from crystallographic studies, offering key structural data and the experimental protocols utilized for its determination. This document is intended to serve as a detailed resource for professionals in research and development who require a thorough understanding of this compound's solid-state architecture.

Data Presentation: Crystallographic Data Summary

The crystal structure of potassium hexahydroxostannate(IV) has been determined through single-crystal X-ray diffraction. The key quantitative data from these analyses are summarized in the table below for clear and easy comparison.

| Parameter | Value | Source |

| Chemical Formula | K₂[Sn(OH)₆] | [1] |

| Crystal System | Trigonal | [1] |

| Space Group | R-3 (No. 148) | [1] |

| Lattice Parameters | a = 6.541(1) Å | [1] |

| b = 6.541(1) Å | [1] | |

| c = 12.813(4) Å | [1] | |

| α = 90° | [1] | |

| β = 90° | [1] | |

| γ = 120° | [1] | |

| Unit Cell Volume (V) | 475.9(1) ų | Calculated |

| Formula Units per Unit Cell (Z) | 3 | [1] |

| Calculated Density (ρ) | 3.48 g/cm³ | Calculated |

| Sn-O Bond Length | 2.068(1) Å | [2] |

| O-H···O Hydrogen Bond Length | 2.894(2) Å | [2] |

Experimental Protocols

The determination of the crystal structure of potassium hexahydroxostannate(IV) involves two primary stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Single Crystals

Single crystals of K₂[Sn(OH)₆] suitable for X-ray diffraction analysis are typically grown from an aqueous solution. The general procedure is as follows:

-

Preparation of a Saturated Solution: A hot, saturated aqueous solution of potassium stannate is prepared.

-

Slow Cooling: The solution is allowed to cool to room temperature slowly and undisturbed over a period of several days.

-

Crystal Formation: As the solution cools, the solubility of potassium hexahydroxostannate(IV) decreases, leading to the formation of well-defined single crystals.[1]

-

Isolation: The resulting crystals are then isolated from the solution for subsequent analysis.

Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. A representative experimental workflow for such an analysis is detailed below:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a controlled temperature to minimize thermal vibrations.

-

X-ray Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is a common X-ray source for such analyses.

-

Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.

-

-

Data Processing: The raw diffraction data are processed to yield a list of reflection intensities and their corresponding Miller indices. This step involves corrections for various experimental factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis, which provide an initial model of the atomic arrangement. This model is then refined against the experimental data to obtain the final, precise atomic coordinates and other crystallographic parameters. The positions of the hydrogen atoms are often determined in the final stages of refinement.[1]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key structural features of potassium hexahydroxostannate(IV).

Caption: Octahedral coordination of the central tin atom by six oxygen atoms.

Caption: Hydrogen bonding between adjacent [Sn(OH)₆]²⁻ anions in the crystal lattice.

References

Synthesis of Potassium Stannate Trihydrate: A Technical Guide for Academic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium stannate trihydrate (K₂SnO₃·3H₂O), a versatile inorganic compound with significant applications in diverse research fields, including electronics, catalysis, and materials science. This document outlines detailed experimental protocols for various synthetic routes, presents key quantitative data in a structured format, and includes visual diagrams of the synthetic workflows to facilitate understanding and reproducibility in a laboratory setting.

Physicochemical Properties of this compound

This compound is a white, crystalline powder with established physical and chemical characteristics crucial for its application in research and development. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | K₂SnO₃·3H₂O |

| Molecular Weight | 298.95 g/mol [1][2][3][4] |

| CAS Number | 12125-03-0[1][3][4] |

| Appearance | White to off-white crystalline powder[3][5] |

| Density | 3.197 g/mL at 25 °C[1] |

| Melting Point | 140 °C (decomposes)[1][6] |

| Solubility | Soluble in water[5] |

| Synonyms | Potassium tin(IV) oxide, Potassium hexahydroxostannate[1][4][7] |

Synthesis Methodologies

Several methods have been established for the synthesis of this compound. The selection of a particular method may depend on factors such as desired purity, scale, available starting materials, and equipment. This guide details three prominent methods: the Hydrogen Peroxide Oxidation Method, the Electrochemical Synthesis Method, and the Orthostannic Acid Intermediate Method.

Method 1: Hydrogen Peroxide Oxidation

This method provides a one-step synthesis from metallic tin, potassium hydroxide (B78521), and hydrogen peroxide, offering a high yield.[8]

Experimental Protocol:

-

Reaction Setup: In a reaction kettle, combine metallic tin ("banca tin") with a 10-40% aqueous solution of potassium hydroxide. The molar ratio of potassium hydroxide to metallic tin should be 3:1.

-

Initiation of Reaction: Begin stirring the mixture.

-

Addition of Oxidant: Gradually add a 5-30% solution of hydrogen peroxide to the reaction system. The molar ratio of hydrogen peroxide to metallic tin should be 3:1.

-

Reaction Conditions: Maintain the reaction temperature between 50 and 100°C for a duration of 1 to 7 hours. For instance, a reaction at 80°C for 5 hours has been shown to be effective.[8]

-

Isolation of Crude Product: After the reaction is complete, filter the mixture to remove any unreacted tin.

-

Purification and Crystallization: Concentrate the filtrate under reduced pressure (e.g., 0.08 MPa) until the solution temperature reaches approximately 95°C to induce crystallization.

-

Final Product Collection: Filter the crystallized product, wash it, and dry to obtain this compound. A yield of up to 99.8% has been reported for this method.[8]

Experimental Workflow for Hydrogen Peroxide Oxidation Method

Caption: Workflow for the synthesis of this compound via hydrogen peroxide oxidation.

Method 2: Electrochemical Synthesis

This method utilizes an electrolytic cell to produce a high-purity product.[9]

Experimental Protocol:

-

Electrolyte Preparation: Prepare a potassium hydroxide solution with a mass concentration of 10-20% in a dosing tank with stirring.

-

Electrolytic Cell Setup: Use a diaphragm electrolyzer with a tin anode (e.g., 30-40 mm thick) and a stainless steel cathode (e.g., 5-10 mm thick). Separate the anode and cathode compartments with an anion heterogeneous exchange membrane.

-

Electrolysis: Fill the electrolyzer with the potassium hydroxide solution. Apply a current density of 2.0-3.0 A/dm² and maintain the temperature at 70-80°C.

-

Monitoring and Collection: Continue the electrolysis until the mass concentration of tin ions in the anode compartment reaches 5-10%. At this point, extract the anolyte.

-

Replenishment: Replenish the anode compartment with fresh potassium hydroxide solution to continue the process.

-

Product Isolation and Purification: Filter the collected anolyte. Concentrate the filtrate under reduced pressure until a significant amount of crystals appear.

-

Final Product Collection: Cool the solution to room temperature, and then separate the crystals by centrifugation. The resulting high-purity this compound crystals are then sieved.

Experimental Workflow for Electrochemical Synthesis Method

Caption: Workflow for the electrochemical synthesis of high-purity this compound.

Method 3: Orthostannic Acid Intermediate

This method involves the synthesis of an orthostannic acid intermediate, which is then reacted with potassium hydroxide.[10] This approach avoids the use of strong oxidizing acids and the production of toxic nitrogen oxide gases.[8][10]

Experimental Protocol:

-

Synthesis of Tin(IV) Chloride: React metallic tin with chlorine gas to synthesize tin(IV) chloride (SnCl₄).

-

Preparation of Orthostannic Acid: Neutralize the tin(IV) chloride with an alkali solution (e.g., ammonia, sodium hydroxide) to a pH of 6-7. The neutralization reaction is typically carried out at a temperature of 40-60°C.

-

Isolation of Orthostannic Acid: The resulting precipitate is orthostannic acid. Wash the precipitate with water and separate it from the liquid phase.

-

Synthesis of Potassium Stannate: React the prepared orthostannic acid with potassium hydroxide. The reaction is reported to be rapid and complete upon contact at normal temperature and pressure.

-

Product Isolation: Evaporate and concentrate the resulting solution to crystallize the potassium stannate.

-

Final Product: Dry the crystals to obtain the final potassium stannate product.

Logical Relationship for Orthostannic Acid Intermediate Method

Caption: Logical flow for the synthesis of potassium stannate via an orthostannic acid intermediate.

Applications in Academic Research

This compound is a valuable precursor and reagent in various areas of academic research:

-

Electronics: It is widely used as a precursor for the production of tin oxide films, which are critical components of transparent conductive coatings in solar cells and touch screens.[6][11]

-

Catalysis: This compound finds application in catalytic processes, particularly in organic synthesis, where it can improve reaction rates and yields.[6][11]

-

Materials Science: It serves in the synthesis of tin-based compounds for coatings and pigments.[11] In glass manufacturing, it acts as a flux to lower melting temperatures and enhance the quality of the final product.[5][11]

-

Energy Storage: Research has explored its use in the synthesis of materials for high-performance energy storage devices like flexible solid-state supercapacitors.[1]

-

Environmental Applications: It is investigated for its potential in wastewater treatment for the removal of heavy metals and in high-temperature CO₂ capture technologies.[1][11]

This guide provides a foundational understanding of the synthesis of this compound for researchers. The detailed protocols and workflows are intended to be a starting point for laboratory work, and may require optimization based on specific research goals and available resources.

References

- 1. 锡酸钾 三水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | H6K2O6Sn | CID 18694711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. scbt.com [scbt.com]

- 5. justdial.com [justdial.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tib-chemicals.com [tib-chemicals.com]

- 8. CN102863016A - Method for preparing potassium stannate - Google Patents [patents.google.com]

- 9. Preparation method of high-purity potassium stannate - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN100378004C - New Production Method of Potassium Stannate - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

Thermal Decomposition of Potassium Stannate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium stannate trihydrate (K₂SnO₃·3H₂O) is an inorganic compound with applications in various fields, including ceramics, surface treatment, and as a precursor for tin-based materials. Understanding its thermal behavior is critical for its use in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the dehydration and subsequent decomposition pathways. The information presented herein is a synthesis of available literature and analogous compound behavior, offering a detailed framework for researchers and professionals.

Thermal Decomposition Pathway

The thermal decomposition of this compound occurs in a sequential manner, beginning with the loss of its water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. The primary stages of decomposition are the removal of the three water molecules, followed by the breakdown of the anhydrous potassium stannate into potassium oxide and tin oxide.

Dehydration of this compound

Upon heating, this compound loses its three molecules of water of hydration to form anhydrous potassium stannate. While detailed stepwise analysis is not extensively documented, evidence suggests this process is complete by around 140°C. The theoretical weight loss associated with the removal of three water molecules is approximately 18.07%. Thermogravimetric analysis (TGA) has shown a weight loss of 18% attributed to structural water, which aligns with the theoretical value.

Decomposition of Anhydrous Potassium Stannate

Following dehydration, the resulting anhydrous potassium stannate (K₂SnO₃) is stable over a range of temperatures. At significantly higher temperatures, it is expected to decompose into its constituent metal oxides: potassium oxide (K₂O) and tin(IV) oxide (SnO₂). The precise temperature for the onset of this decomposition is not well-documented for potassium stannate, but analogous compounds like sodium stannate are known to decompose into sodium oxide and tin oxide.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data related to the thermal decomposition of this compound, based on theoretical calculations and available experimental results.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Product(s) |

| Dehydration (Loss of 3 H₂O) | Ambient - ~140 | 18.07 | ~18 | Anhydrous Potassium Stannate (K₂SnO₃) |

| Decomposition of Anhydrous Salt | > 140 (Exact T not well defined) | 23.79 (of anhydrous) | Not Available | Potassium Oxide (K₂O) + Tin(IV) Oxide (SnO₂) |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not widely published. However, a standard methodology for conducting Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for a hydrated salt is provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

The initial temperature is set to ambient (e.g., 25°C).

-

A heating program is established, typically a linear ramp from ambient to a final temperature (e.g., 1000°C) at a controlled rate (e.g., 10°C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of mass loss events and to quantify the percentage mass loss for each step.

Differential Thermal Analysis (DTA)

Objective: To identify the temperatures at which endothermic or exothermic transitions occur during the thermal decomposition of this compound.

Instrumentation: A DTA instrument, which may be combined with a TGA.

Procedure:

-

Sample Preparation: Two crucibles are prepared: one containing the this compound sample (5-10 mg) and a second containing an inert reference material (e.g., calcined alumina).

-

Instrument Setup:

-

The sample and reference crucibles are placed in the DTA furnace.

-

The furnace is purged with an inert gas.

-

The same heating program as for the TGA is applied.

-

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is measured as a function of the furnace temperature.

-

Data Analysis: The DTA curve (ΔT vs. temperature) is analyzed. Endothermic events (e.g., dehydration, melting, decomposition) will appear as downward peaks, while exothermic events (e.g., crystallization, oxidation) will appear as upward peaks.

Visualization of the Decomposition Pathway

The following diagram illustrates the logical flow of the thermal decomposition of this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process initiated by the loss of its water of hydration to form the anhydrous salt, which subsequently decomposes at higher temperatures to yield potassium oxide and tin(IV) oxide. While the general pathway is understood, further research is required to elucidate the precise, stepwise dehydration mechanism and the exact decomposition temperature of anhydrous potassium stannate. The experimental protocols and data presented in this guide provide a foundational understanding for professionals working with this compound in thermally sensitive applications.

Navigating the Solubility Landscape of Potassium Stannate Trihydrate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development and material science who are interested in the solubility characteristics of potassium stannate trihydrate (K₂SnO₃·3H₂O). While this inorganic salt is known for its utility in various applications, including as a catalyst in organic synthesis, its interaction with organic solvents is not extensively documented in publicly available literature. This guide consolidates the available qualitative information and provides a comprehensive, generalized experimental protocol for determining its solubility.

Executive Summary

This compound is a white crystalline solid with established applications in electroplating, catalysis, and ceramics.[1][2][3] Its solubility in aqueous solutions is well-recognized.[4][5] However, a thorough review of chemical literature and databases reveals a consistent assertion of its insolubility in common organic solvents, particularly alcohols like ethanol (B145695) and ketones like acetone.[1][2][6] Crucially, no quantitative solubility data for this compound in any organic solvent has been found in the reviewed literature. This document aims to address this knowledge gap by presenting a detailed experimental framework for researchers to quantitatively determine the solubility of this compound in organic solvents of interest.

Qualitative Solubility Profile

Multiple chemical data sources and safety data sheets categorically state that this compound is "insoluble in alcohol" or "insoluble in ethanol".[1][4][7] Some sources also specify its insolubility in acetone.[2] This suggests that the dissolution of this highly polar, hydrated inorganic salt in non-polar or weakly polar organic solvents is not thermodynamically favorable. The principle of "like dissolves like" supports this, as the ionic and highly polar nature of this compound would lead to poor solvation by less polar organic molecules.

Table 1: Summary of Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Specific Solvent | Reported Solubility |

| Alcohols | Ethanol | Insoluble[1][4][7] |

| Ketones | Acetone | Insoluble[2] |

Note: The term "insoluble" in these contexts is qualitative and does not preclude the possibility of very low, but measurable, solubility.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This protocol is based on established methods for determining the solubility of inorganic salts.[8]

Materials and Equipment

-

This compound (analytical grade)

-

Organic Solvent of Interest (high purity, anhydrous)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Drying oven

-

Desiccator

-

Pipettes and other standard laboratory glassware

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Add a known mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer with a controlled temperature bath.

-

Agitate the mixture at a constant, recorded temperature for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.

-

-

Sampling:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-heated to the equilibration temperature.

-

Immediately pass the solution through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed, dry vial. This step is critical to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Record the total mass of the filtered saturated solution.

-

Place the vial with the filtered solution in a drying oven at a temperature suitable for evaporating the solvent without decomposing the this compound (the decomposition temperature is 140°C).[9]

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry residue. The mass of the residue corresponds to the mass of dissolved this compound.

-

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

-

Mass of solvent = (Mass of vial + saturated solution) - (Mass of vial + dry residue)

-

Mass of dissolved solute = (Mass of vial + dry residue) - (Mass of empty vial)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Alternative Analytical Quantification

For very low solubilities, gravimetric analysis may not be sufficiently sensitive. In such cases, quantitative analysis of the tin content in the filtered supernatant can be performed using instrumental techniques.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are highly sensitive methods for determining the total tin concentration in a solution. The filtered supernatant would be appropriately diluted, and the tin concentration measured against a calibration curve.

-

Atomic Absorption Spectroscopy (AAS): Flame or furnace AAS can also be used to quantify the tin concentration.

The workflow for these methods would involve an additional step of preparing calibration standards and performing the instrumental analysis on the collected supernatant.

Conclusion and Future Outlook

The solubility of this compound in organic solvents remains an area with a significant lack of quantitative data. The consistent qualitative reports of its insolubility in common organic solvents provide a preliminary understanding of its behavior. However, for applications in organic synthesis, catalysis, and formulation development, precise solubility data is indispensable. The experimental protocols detailed in this guide offer a robust framework for researchers to generate this critical data. The findings from such studies would be a valuable contribution to the broader understanding of the chemical properties of this versatile inorganic compound.

References

- 1. dl.icdst.org [dl.icdst.org]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. tib-chemicals.com [tib-chemicals.com]

- 6. POTASSIUM STANNATE - Ataman Kimya [atamanchemicals.com]

- 7. This compound | 12125-03-0 [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

An In-depth Technical Guide to Ammonium Chloride (CAS No. 12125-02-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and relevant experimental protocols for ammonium (B1175870) chloride (NH₄Cl), a versatile inorganic compound with significant applications in research and pharmaceutical development. This document consolidates critical data into structured tables and detailed methodologies to support laboratory and developmental work. Furthermore, key experimental workflows and signaling pathways are visually represented using Graphviz diagrams to facilitate a deeper understanding of its practical applications and biological interactions.

Chemical and Physical Properties

Ammonium chloride is a white, crystalline, inorganic salt.[1][2][3] It is highly soluble in water, and its solutions are mildly acidic.[1] The compound sublimes upon heating without melting.[3]

Table 1: Physical and Chemical Properties of Ammonium Chloride

| Property | Value | Reference |

| CAS Number | 12125-02-9 | [1] |

| Molecular Formula | NH₄Cl | [1][2] |

| Molecular Weight | 53.49 g/mol | [1][2] |

| Appearance | White crystalline solid | [1][2] |

| Odor | Odorless | [1] |

| Melting Point | 338 °C (sublimes) | [1][2] |

| Boiling Point | 520 °C | [2] |

| Density | 1.53 g/cm³ | [1][2] |

| Solubility in Water | 29.7 g/100 mL at 0 °C, 37.2 g/100 mL at 20 °C | [1] |

| pH of Solution (5% w/w) | 4.6 - 6.0 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of ammonium chloride.

Infrared (IR) Spectroscopy

The infrared spectrum of ammonium chloride is characterized by absorptions corresponding to the ammonium cation (NH₄⁺).

Table 2: Key IR Absorption Bands for Ammonium Chloride

| Wavenumber (cm⁻¹) | Assignment |

| ~3134 | N-H stretch |

| ~3040 | N-H stretch |

| ~1400 | N-H bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of ammonium chloride are influenced by the nitrogen isotope present (¹⁴N or ¹⁵N).

-

¹H NMR: In the proton NMR spectrum of ¹⁴NH₄Cl, the protons couple to the spin-1 ¹⁴N nucleus, resulting in a triplet. For ¹⁵NH₄Cl, the protons couple to the spin-½ ¹⁵N nucleus, producing a doublet.[4]

-

¹³C NMR: As an inorganic salt lacking carbon, ammonium chloride does not produce a ¹³C NMR spectrum.

-

¹⁵N NMR: The ¹⁵N NMR spectrum of ammonium chloride shows a single resonance, the chemical shift of which can be influenced by the solvent and concentration.

Mass Spectrometry

Mass spectrometry of inorganic salts like ammonium chloride is primarily used for elemental and isotopic analysis rather than molecular fragmentation patterns typical for organic compounds.[5][6] Techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used to determine the elemental composition.[6] The electron ionization mass spectrum will show peaks corresponding to ammonia (B1221849) (NH₃) and hydrogen chloride (HCl) and their fragments due to decomposition in the ion source.[7]

Experimental Protocols

Ammonium chloride is utilized in various laboratory procedures, particularly in biochemistry and molecular biology.

Preparation of an Ammonia-Ammonium Chloride Buffer (pH 10)

This buffer is commonly used in various biochemical and enzymatic assays.

Protocol:

-

Dissolve 70 g of ammonium chloride in 568 mL of concentrated ammonium hydroxide (B78521) solution.[8]

-

Once fully dissolved, add boiled and cooled distilled water to a final volume of 1 liter.[8]

-

Verify the pH of the resulting solution using a calibrated pH meter. Adjust as necessary with small additions of ammonium hydroxide or hydrochloric acid.

Caption: Workflow for the preparation of an ammonia-ammonium chloride buffer solution.

Protein Precipitation using Ammonium Sulfate (B86663)

Ammonium sulfate, a related salt, is widely used for the fractional precipitation of proteins.[9][10][11] This technique separates proteins based on their differential solubility at high salt concentrations.[11]

Protocol:

-

Measure the initial volume of the protein solution. If necessary, adjust the pH by adding a buffer (e.g., 50 mM Tris-HCl, pH 7.5).[10]

-

Slowly add finely ground solid ammonium sulfate to the gently stirring protein solution to the desired saturation percentage.[9][10]

-

Allow the solution to stir for a minimum of 4 hours at 4°C to allow for protein precipitation.[10]

-

Centrifuge the mixture to pellet the precipitated protein.

-

Carefully decant the supernatant. The pellet contains the precipitated protein fraction.

-

The protein pellet can be redissolved in a suitable buffer for further purification steps.[9]

Caption: General workflow for protein precipitation using ammonium sulfate.

Role in Signaling Pathways

Ammonium chloride can influence cellular signaling pathways, which is of interest in drug development and toxicology.

Inhibition of Autophagy via SMAD2 Signaling

Ammonium chloride is known to inhibit autophagy, a cellular degradation process.[12] Studies in hepatocellular carcinoma (HCC) cells have shown that ammonium chloride can inhibit rapamycin-induced autophagy by decreasing the levels of key autophagy-related proteins.[12] This inhibitory effect is mediated through the inhibition of the SMAD2 signaling pathway.[12] The induction of SMAD2 phosphorylation can abolish the inhibitory effect of ammonium chloride on autophagy.[12]

Caption: Inhibition of autophagy by ammonium chloride through the SMAD2 signaling pathway.

Neuronal Excitability and Synaptic Transmission

Ammonium chloride can alter neuronal excitability and synaptic vesicle release.[13] At higher concentrations, it can cause membrane depolarization and a sustained increase in intracellular calcium, leading to a reduction in the release of synaptic vesicles.[13] Studies have also shown that ammonium chloride can reversibly reduce excitatory synaptic transmission, with astrocytes playing a key role in this process through glutamine synthetase activity.[14][15][16]

Safety and Handling

Ammonium chloride is considered hazardous and should be handled with appropriate personal protective equipment. It can cause irritation to the skin, eyes, and respiratory tract.[2] Ingestion can lead to nausea, vomiting, and headache.[2] Chronic exposure may affect kidney function.[2]

Table 3: Hazard Information for Ammonium Chloride

| Hazard | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| GHS Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |

| Precautionary Statements | P264, P280, P301+P312, P305+P351+P338, P337+P313, P501 |

Conclusion

Ammonium chloride is a fundamental inorganic compound with diverse applications in research and development. Its well-defined chemical and physical properties, along with established protocols for its use in common laboratory techniques, make it an invaluable tool for scientists. Understanding its spectroscopic characteristics is essential for its proper identification and quality control. Furthermore, its effects on cellular signaling pathways, such as autophagy and neuronal transmission, highlight its importance in biological studies and its potential as a modulator of cellular processes in the context of drug discovery and development. Proper safety precautions are necessary when handling this compound.

References

- 1. Ammonium chloride - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Ammonium chloride | Formula, Uses, & Facts | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. vliz.be [vliz.be]

- 6. Mass spectrometric in the analysis of inorganic substances [pubs.usgs.gov]

- 7. Ammonium Chloride [webbook.nist.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]

- 12. Ammonium chloride inhibits autophagy of hepatocellular carcinoma cells through SMAD2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ammonium chloride alters neuronal excitability and synaptic vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ammonium Chloride Disrupts Synaptic Transmission: The Role of Astrocytes in Hyperammonemia-Induced Neurotoxicity | Neuroanatomy [neuroanatomie.uni-freiburg.de]

- 15. Frontiers | Ammonium chloride reduces excitatory synaptic transmission onto CA1 pyramidal neurons of mouse organotypic slice cultures [frontiersin.org]

- 16. Ammonium chloride reduces excitatory synaptic transmission onto CA1 pyramidal neurons of mouse organotypic slice cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium Stannate Trihydrate for Scientific Professionals

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of Potassium Stannate Trihydrate.

Core Chemical and Physical Data

This compound is an inorganic compound with the chemical formula K₂SnO₃·3H₂O. It is a white crystalline solid that is soluble in water. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | K₂SnO₃·3H₂O |

| Molecular Weight | 298.95 g/mol |

| Appearance | White to off-white crystalline powder |

| Density | 3.197 g/mL at 25 °C |

| Melting Point | 140 °C (decomposes) |

| Solubility in Water | Soluble |

| CAS Number | 12125-03-0 |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of potassium stannate have been documented. Below are detailed experimental protocols derived from patented chemical processes.

Method 1: Synthesis from Tin Metal and Potassium Hydroxide (B78521) with an Oxidizing Agent

This method involves the direct reaction of tin metal with potassium hydroxide in the presence of an oxidizing agent like hydrogen peroxide.

Materials:

-

Tin metal (granular or powder)

-

Potassium hydroxide (KOH) solution (10-40%)

-

Hydrogen peroxide (H₂O₂) solution (5-30%)

-

Reaction kettle with stirring mechanism

-

Filtration apparatus

-

Vacuum evaporator or concentrator

-

Crystallization vessel

-

Drying oven

Procedure:

-

Place the desired amount of tin metal into the reaction kettle.

-

Add the potassium hydroxide solution to the kettle while stirring. The molar ratio of KOH to tin is typically between 2:1 and 3:1.[1]

-

Slowly add the hydrogen peroxide solution to the stirred mixture. The molar ratio of H₂O₂ to tin is generally around 2:1 to 3:1.[1]

-

Maintain the reaction temperature between 50 °C and 100 °C for a duration of 1 to 7 hours.[1]

-

After the reaction is complete, filter the hot solution to remove any unreacted tin or impurities.

-

Concentrate the filtrate under reduced pressure to induce crystallization.

-

Cool the concentrated solution to allow for the formation of this compound crystals.

-

Separate the crystals from the mother liquor by filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the purified crystals in an oven at a temperature below 140 °C to prevent the loss of hydration water.

Method 2: Electrolytic Synthesis

This method utilizes an electrolytic cell with a tin anode to produce a high-purity potassium stannate solution.

Materials:

-

Tin anode plate

-

Stainless steel cathode plate

-

Diaphragm electrolyzer with an anion exchange membrane

-

Potassium hydroxide (KOH) solution (e.g., 10-20%)

-

Power supply

-

Heating and temperature control system

-

Filtration apparatus

-

Vacuum concentrator

-

Centrifuge

-

Vacuum dryer

Procedure:

-

Prepare a potassium hydroxide solution of the desired concentration (e.g., 10%) in a dosing tank.

-

Transfer the KOH solution to the diaphragm electrolyzer, which contains the tin anode and stainless steel cathode separated by an anion exchange membrane.

-

Heat the electrolyte to a controlled temperature, for instance, 70°C.

-

Apply a current density, for example, 2.0 A/dm², to initiate the electrolysis.

-

Continue the electrolysis until the concentration of tin ions in the anode compartment reaches a target level (e.g., 5%).

-

Remove the electrolyte from the anode area and filter it.

-

Concentrate the filtered solution under vacuum to promote crystallization.

-

Separate the resulting high-purity this compound crystals using a centrifuge.

-

Dry the crystals under vacuum.

Applications in Research and Development

This compound serves as a versatile precursor and catalyst in various scientific and industrial applications.

Precursor for Nanomaterials

This compound is a key starting material in the synthesis of tin oxide (SnO₂) nanoparticles. These nanoparticles are being investigated for a range of applications, including their use in lithium-ion batteries, gas sensors, and as catalysts.[2] The synthesis often involves co-precipitation or hydrothermal methods where the potassium stannate is reacted under controlled conditions to produce nanoparticles with specific sizes and morphologies.[2][3][4]

Catalyst in Organic Synthesis

In the realm of fine chemicals and pharmaceuticals, this compound can function as an effective catalyst in various organic reactions.[5][6] Its catalytic activity can enhance reaction rates and improve yields in the synthesis of complex organic molecules.[6]

Potential in Biomedical Applications

While the biological effects of inorganic tin compounds are less studied than their organotin counterparts, tin-containing compounds have shown potential in medicine. Research into the biological functions of tin compounds suggests they can influence cellular processes.[7][8][9] Organotin compounds, for example, have been shown to interfere with the Golgi apparatus and endoplasmic reticulum, inhibit signal transduction pathways related to DNA synthesis, and induce apoptosis.[7][8][9] These mechanisms are of significant interest in cancer research.

Furthermore, some tin complexes have demonstrated anti-proliferative activity against various cancer cell lines. The exploration of inorganic tin compounds like potassium stannate and its derivatives in drug delivery systems is an emerging area of research.[6]

The "potassium" component of this compound is also of interest in the context of cancer immunotherapy. Recent studies have shown that high concentrations of potassium ions in the tumor microenvironment can influence the state of T-cells, which are crucial for immune responses against cancer.[10] Specifically, elevated potassium can maintain T-cells in a "stem-like" state, which is associated with their long-term ability to fight tumors.[10]

Logical Workflow and Signaling Pathway

The following diagrams illustrate the logical workflow for the synthesis of tin-based materials from this compound and a conceptual signaling pathway for the biological action of tin compounds.

Caption: Workflow for the synthesis of tin oxide nanoparticles.

Caption: Postulated signaling pathway for tin compounds.

References

- 1. CN102863016A - Method for preparing potassium stannate - Google Patents [patents.google.com]

- 2. chalcogen.ro [chalcogen.ro]

- 3. Hydrothermal Synthesis and Characterization of Tin Oxide Nanoparticles | Journal of Environmental Nanotechnology [nanoient.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. [Biological activity of tin and immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Harnessing T-cell “stemness” for immunotherapy - NCI [cancer.gov]

Potassium stannate trihydrate safety data sheet for lab use

An In-depth Technical Guide to the Safe Laboratory Use of Potassium Stannate Trihydrate

This guide provides comprehensive safety information for this compound (CAS No. 12125-03-0), tailored for researchers, scientists, and drug development professionals. It covers hazard identification, safe handling protocols, emergency procedures, and key physical and toxicological data to ensure its safe application in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) and OSHA 29 CFR 1910.1200.[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4]

GHS Classification:

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[2][3][4]

The following tables summarize the hazard and precautionary statements associated with this compound.

Table 1: Hazard Statements (H-Statements)

| Code | Statement |

|---|---|

| H315 | Causes skin irritation.[3][4][5] |

| H319 | Causes serious eye irritation.[3][4][5] |

| H335 | May cause respiratory irritation.[3][4][5] |

Table 2: Precautionary Statements (P-Statements)

| Code | Statement |

|---|---|

| P261 | Avoid breathing dust.[6][7] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[2][6] |

| P271 | Use only outdoors or in a well-ventilated area.[2][6] |

| P280 | Wear protective gloves, protective clothing, and eye/face protection.[6][7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[6][7] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405 | Store locked up.[6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2][6] |

Toxicological and Physical Data

While comprehensive toxicological data is limited, the available information indicates potential for harm. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2]

Experimental Protocols The quantitative data presented in Safety Data Sheets (SDS) are typically derived from standardized testing methods, such as those established by the Organisation for Economic Co-operation and Development (OECD). However, the specific, detailed experimental protocols used to generate this data for this compound are not provided in the source documents.

Table 3: Acute Toxicity Data

| Route | Species | Test | Value | Reference |

|---|---|---|---|---|

| Intravenous | Mouse | LD50 | 178 mg/kg | [8] |

| Oral | Rat | LD50 | 2700 mg/kg | [2] |

| Dermal | Rabbit/Rat | LD50 | No data available |[2] |

Table 4: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | K2SnO3·3H2O[2][9][10] |

| Molecular Weight | 298.95 g/mol [3][9][10] |

| Appearance | White to off-white crystalline powder.[2][10][11] |

| Density | 3.197 - 3.2 g/cm³ at 20-25 °C.[11][12][13] |

| Solubility | Soluble in water; insoluble in alcohol.[2][12] |

| Melting Point | 140 °C (decomposes).[11] |

| Odor | Odorless.[2] |

Laboratory Handling and Storage

Proper handling and storage procedures are critical to minimize risk. This involves a combination of engineering controls, personal protective equipment, and safe work practices.

Caption: Logical workflow for the safe laboratory handling of this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area.[1]

-

Use local exhaust ventilation or a fume hood to minimize exposure to dust.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields.[6][7][14] Contact lenses should not be worn.[6]

-

Hand Protection: Use neoprene or nitrile rubber gloves.[6] Gloves should be inspected before use and disposed of properly after.[9][14]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1][6]

-

Respiratory Protection: If ventilation is inadequate or dust formation is likely, a NIOSH-certified N95 dust mask or equivalent respirator is recommended.[2][5]

Handling and Hygiene:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Avoid dust formation during handling.[6]

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]

-

Contaminated clothing should be removed and washed before reuse.[2][6]

Storage Conditions:

-

Store locked up and away from incompatible materials such as strong acids and oxidizing agents.[2][6][9] The material can decompose slowly in moist air.[6]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[2][6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[6][9] Rinse the mouth with water and seek immediate medical attention.[1][9]

Fire-Fighting Measures:

-

This compound is not combustible.[1]

-

Use an extinguishing agent suitable for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[9]

Accidental Release Measures:

-

Evacuate unnecessary personnel from the area.[6]

-

Wear appropriate PPE as described in Section 3.[1]

-

Avoid generating dust. Sweep or shovel the spilled solid material into a suitable container for disposal.[6]

-

Prevent the material from entering drains or public waters.[1][6] After material pickup is complete, wash the spill site.[8]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound | H6K2O6Sn | CID 18694711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium Stannate Hexahydroxide or Trihydrate Manufacturers, SDS [mubychem.com]

- 5. 锡酸钾 三水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 6. gelest.com [gelest.com]

- 7. guidechem.com [guidechem.com]

- 8. showakako.co.jp [showakako.co.jp]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound | 12125-03-0 [chemicalbook.com]

- 13. tib-chemicals.com [tib-chemicals.com]

- 14. afgsci.com [afgsci.com]

A Technical Guide to the Purity of Potassium Stannate Trihydrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspect of purity for potassium stannate trihydrate (K₂SnO₃·3H₂O) in research and development. The performance and reproducibility of experiments in fields ranging from materials science to pharmaceuticals are intrinsically linked to the quality of the starting materials. This document provides a comprehensive overview of typical purity levels, common impurities, and detailed analytical methodologies for the characterization of research-grade this compound.

Understanding Purity Levels and Specifications

Research-grade this compound is typically available in purities of 98% or higher, with high-purity grades for trace metals analysis often exceeding 99.9%.[1][2] The purity is commonly specified in two ways: as a minimum percentage of tin (Sn) content or as an overall purity percentage based on trace metal analysis.[1][3]

Table 1: Typical Specifications for Research-Grade this compound

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline powder | Visual inspection |

| Assay (as Sn) | ≥ 38% | Theoretical maximum is ~39.7% |

| Purity (trace metals basis) | ≥ 99.9% | For high-purity applications |

| Insolubles in 1% KOH | ≤ 0.25% | Indicates the presence of insoluble impurities |

| Free Alkali (as KOH) | ≤ 1.5% | Residual potassium hydroxide (B78521) from synthesis |

Table 2: Common Impurity Limits in Research-Grade this compound

| Impurity | Chemical Symbol | Typical Maximum Limit (%) | Potential Impact on Applications |

| Lead | Pb | 0.01 - 0.025% | Can negatively affect the electronic properties of tin oxide films.[3] |

| Antimony | Sb | 0.05% | May alter the catalytic activity and selectivity.[4][5] |

| Arsenic | As | 0.005 - 0.01% | A toxic heavy metal that is undesirable in biomedical applications.[3] |

| Chloride | Cl | ≤ 1.0% | Can be corrosive and may interfere with certain reactions.[3] |

| Nitrate | NO₃ | ≤ 0.25% | Can act as an oxidizing agent and may be undesirable in some syntheses. |

The Critical Role of Purity in Research Applications

The stringent purity requirements for this compound are dictated by its diverse applications in research:

-

Electronics and Materials Science: As a precursor for tin oxide (SnO₂) thin films used in transparent conductive coatings for displays and solar cells, metallic impurities can disrupt the crystal lattice and degrade the optical and electrical properties of the resulting films.[6][7]

-

Catalysis: In organic synthesis, where potassium stannate can act as a catalyst, trace metal impurities can poison the catalyst or lead to unwanted side reactions, thereby reducing the yield and selectivity of the desired product.[8]

-

Drug Development and Biomedical Applications: For applications such as drug delivery systems, the presence of heavy metals like lead and arsenic is a major safety concern.[9] High purity is essential to ensure the biocompatibility and non-toxicity of any resulting materials.

Experimental Protocols for Purity Verification

Accurate determination of the purity of this compound is crucial. The following are detailed methodologies for key analytical procedures.

Assay of Tin Content by Iodometric Titration

This method determines the total tin content by reducing Sn(IV) to Sn(II) and then titrating with a standardized iodine or potassium iodate (B108269) solution.

Principle: Potassium stannate is dissolved in an acidic solution, and the tin(IV) ions are reduced to tin(II) ions using a strong reducing agent. The tin(II) is then titrated with a standard solution of an oxidizing agent, typically potassium iodate, in the presence of potassium iodide. The endpoint is detected by the appearance of a persistent blue color with a starch indicator.

Reagents:

-

Concentrated Hydrochloric Acid (HCl)

-

Reduced Iron Powder

-

Aluminum Foil

-

Standard Potassium Iodate (KIO₃) solution (0.1 N)

-

Potassium Iodide (KI)

-

Starch Indicator Solution (1%)

-

Sodium Bicarbonate (NaHCO₃) or Dry Ice

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 500 mL Erlenmeyer flask.

-

Dissolution: Add 100 mL of concentrated HCl and gently heat to dissolve the sample.

-

Reduction of Sn(IV) to Sn(II):

-

Add approximately 1 g of reduced iron powder to the hot solution.

-

Add a strip of aluminum foil to initiate the reduction. The solution will turn from colorless to a grayish color.

-

Heat the solution until it becomes clear, indicating the complete reduction of tin.

-

-

Removal of Excess Reducing Agent: Once the solution is clear, add a few small pieces of sodium bicarbonate or a small piece of dry ice to create a CO₂ atmosphere and prevent re-oxidation of Sn(II) by air. Cool the flask rapidly under running water.

-

Titration:

-

Add 5 mL of starch indicator solution.

-

Immediately titrate with the standardized 0.1 N potassium iodate solution until the first permanent blue color appears.

-

-

Calculation: The percentage of tin can be calculated using the following formula:

Where:

-

V = Volume of KIO₃ solution used in mL

-

N = Normality of the KIO₃ solution

-

E = Equivalent weight of tin (59.345 g/eq)

-

W = Weight of the sample in mg

-

Determination of Trace Metal Impurities by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for quantifying trace and ultra-trace level metallic impurities.

Principle: The sample is digested in acid to bring the metals into solution. The solution is then introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and selective quantification.

Reagents:

-

Trace-metal grade Nitric Acid (HNO₃)

-

Trace-metal grade Hydrochloric Acid (HCl)

-

High-purity deionized water (18 MΩ·cm)

-

Multi-element standard solutions for calibration

Procedure:

-

Sample Digestion:

-

Accurately weigh approximately 0.1 g of the this compound sample into a clean, acid-leached microwave digestion vessel.

-

Add 5 mL of concentrated nitric acid and 2 mL of concentrated hydrochloric acid.

-

Seal the vessel and place it in a microwave digestion system.

-

Ramp the temperature to 180-200°C and hold for 20-30 minutes to ensure complete digestion.

-

-

Dilution:

-

After cooling, carefully open the digestion vessel and transfer the solution to a 50 mL volumetric flask.

-

Rinse the vessel with high-purity deionized water and add the rinsings to the flask.

-

Dilute to the mark with deionized water. A further dilution may be necessary depending on the expected concentration of impurities and the sensitivity of the instrument.

-

-

Analysis:

-

Aspirate the prepared sample solution into the ICP-MS.

-

Analyze for the target trace metals (e.g., Pb, Sb, As, etc.) using a pre-established analytical method with appropriate calibration standards.

-

-

Calculation: The concentration of each impurity in the original sample is calculated based on the measured concentration in the solution and the dilution factor.

Visualizing Workflows and Relationships

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the complete purity analysis of this compound.

Caption: Workflow for the comprehensive purity analysis of this compound.

Signaling Pathway: From Precursor to Application

This diagram illustrates the role of high-purity this compound as a precursor in the synthesis of tin-based materials for research applications.

Caption: The pathway from high-purity potassium stannate to its research applications.

Conclusion

The purity of this compound is a cornerstone for the reliability and success of advanced research in numerous scientific fields. A thorough understanding of the typical purity levels, the potential impact of impurities, and the appropriate analytical methods for verification is paramount for researchers. This guide provides the necessary technical information to ensure that the this compound used in the laboratory meets the stringent requirements of its intended application.

References

- 1. Potassium Stannate - White Powder, Cas No. 12125-03-0, Molecular Formula K2sn[oh]6, Purity 98% Min, Tin As Stannous 39% Min, Ideal For Alkaline Tin Plating at Best Price in Patiala | Tinchem Enterprises [tradeindia.com]

- 2. 99% Purity Commercial production this compound 12125-03-0 with Cheapest Price [kemiworkschem.com]

- 3. POTASSIUM STANNATE - Ataman Kimya [atamanchemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Partially Oxidized Iron-Antimony Catalysts. I. Effect of Chemical Composition on Activity and Selectivity in Propylene Oxidative Ammonolysis | Sciact - CRIS-система Института катализа - публикации, сотрудники [sciact.catalysis.ru]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Influence of copper and potassium on the structure and carbidisation of supported iron catalysts for Fischer–Tropsch synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Buy Potassium Stannate - High Purity Industrial Grade Chemical, Affordable Price [helixmultichem.co.in]

The Role of Potassium Stannate Trihydrate in Advanced Electrochemical Energy Storage: A Technical Guide

Introduction: Potassium stannate trihydrate (K₂SnO₃·3H₂O) is a key inorganic tin compound that serves as a critical precursor in the synthesis of high-performance anode materials for next-generation energy storage systems, particularly lithium-ion batteries (LIBs) and potassium-ion batteries (KIBs). While not typically used as a direct electroactive material, its utility lies in its role as a water-soluble and reliable tin source for creating sophisticated nanostructured tin-based oxides and composites. These derived materials leverage the high theoretical capacity of tin, offering significant improvements over conventional graphite (B72142) anodes. This technical guide provides an in-depth overview of the electrochemical applications stemming from this compound, focusing on the synthesis protocols for derivative anode materials and their resulting electrochemical properties.

From Precursor to Performance: The Synthesis of Tin-Based Anodes

This compound is predominantly used in hydrothermal and solvothermal synthesis methods to produce various forms of tin oxide (SnO₂) and tin-based composites. These methods allow for precise control over morphology and the incorporation of carbon coatings, which are crucial for mitigating the large volume changes associated with the alloying/de-alloying of tin with lithium or potassium ions during battery cycling.

Experimental Protocol 1: Synthesis of Hollow SnO₂@C Nanoparticles

This protocol describes a two-step hydrothermal method to fabricate carbon-coated hollow tin oxide nanoparticles.

-

Synthesis of Hollow SnO₂ Nanoparticles:

-

Dissolve 0.6 g of this compound (K₂SnO₃·3H₂O) in 50 mL of ethylene (B1197577) glycol (EG) using ultrasonication.[1]

-

Add 30 mL of a 0.4 g urea (B33335) aqueous solution to the mixture.[1]

-

Transfer the resulting mixture to a 100 mL Teflon-lined stainless steel autoclave.

-

Heat the autoclave at 170°C for 24 hours.[1]

-

After cooling to room temperature, collect the white precipitate by centrifugation.

-

Wash the product multiple times with deionized water and ethanol.

-

Dry the final product at 80°C under vacuum.[1]

-

-

Carbon Coating:

-

Disperse the as-prepared hollow SnO₂ nanoparticles in an aqueous solution containing a carbon source, such as glucose.

-

Transfer the suspension to a Teflon-lined autoclave and heat to facilitate the hydrothermal carbonization of glucose on the surface of the SnO₂ nanoparticles.

-

Collect, wash, and dry the resulting SnO₂@C composite.

-

Finally, anneal the product under an inert atmosphere (e.g., Argon) to carbonize the coating fully.

-

Experimental Protocol 2: General Electrochemical Characterization

The following is a typical workflow for evaluating the electrochemical performance of anode materials synthesized from this compound.

-

Working Electrode Preparation:

-

Create a slurry by mixing the active material (e.g., SnO₂@C), a conductive agent (e.g., carbon black or Super P), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent like N-methyl-2-pyrrolidone (NMP). A common weight ratio is 80:10:10 (active material:conductive agent:binder).

-

Coat the slurry uniformly onto a copper foil current collector.

-

Dry the coated foil in a vacuum oven to remove the solvent.

-

Cut the foil into circular electrodes of a specific diameter.

-

-

Cell Assembly:

-

Assemble coin cells (e.g., CR2032) in an argon-filled glovebox.

-

Use the prepared electrode as the working electrode, lithium metal foil as the counter and reference electrode, and a microporous polymer film as the separator.

-

Add a few drops of a suitable electrolyte, such as 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

-

-

Electrochemical Measurements:

-

Cyclic Voltammetry (CV): Perform CV tests on an electrochemical workstation within a potential window of 0.01–3.0 V vs. Li/Li⁺ at various scan rates (e.g., 0.1 to 1.0 mV s⁻¹) to identify the redox reactions.[2]

-

Galvanostatic Charge-Discharge Cycling: Cycle the cells at different current densities (C-rates) between 0.01 V and 3.0 V to determine the specific capacity, coulombic efficiency, and cycling stability.

-

Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements over a frequency range (e.g., 0.1 Hz to 100 kHz) to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.[2][3]

-

Electrochemical Performance of Anode Materials Derived from K₂SnO₃·3H₂O

The true measure of this compound's contribution to battery technology is seen in the high-performance characteristics of its derivatives. The carbon coating and nanostructuring, enabled by synthesis methods using K₂SnO₃·3H₂O, are key to achieving stable and high-capacity anode materials.

| Anode Material | Synthesis Precursor | Current Density | Reversible Capacity | Cycle Life | Initial Coulombic Efficiency (ICE) | Reference |

| Hollow SnO₂@C NPs | K₂SnO₃·3H₂O | 5 C (3910 mA g⁻¹) | 370 mAh g⁻¹ | >570 cycles | 65.4% | [1] |

| Sn@Void@C | K₂SnO₃·3H₂O | 0.2 C | 720 mAh g⁻¹ | 400 cycles | ~100% (after first cycle) | [4] |

| Sn@Void@C | K₂SnO₃·3H₂O | 0.5 C | 520 mAh g⁻¹ | 500 cycles | Not specified | [4] |

| SnO₂-HNP/CNF | K₂SnO₃·3H₂O | 0.05 A g⁻¹ | ~584 mAh g⁻¹ | 50 cycles | 76.3% | [5] |

| CoSn@C | K₂SnO₃·3H₂O | 0.2 A g⁻¹ | 850 mAh g⁻¹ | Not specified | Not specified | [2] |

| CoSn@C | K₂SnO₃·3H₂O | 1.0 A g⁻¹ | 650 mAh g⁻¹ | Not specified | Not specified | [2] |

| NiSn@C | K₂SnO₃·3H₂O | 1.0 A g⁻¹ | 575 mAh g⁻¹ | 200 cycles | Not specified | [2] |

| Sn/FGT | K₂SnO₃·3H₂O | Not specified | 742 mAh g⁻¹ | Long cycle life | Not specified | [6] |

Visualizing the Process and Pathways

To better understand the workflow and the underlying electrochemical mechanisms, the following diagrams are provided.

Caption: Workflow for synthesis and electrochemical characterization.

Caption: Lithiation mechanism of SnO₂-based anodes.

Conclusion

This compound is a fundamentally important material for the advancement of high-capacity anode materials for lithium-ion and other next-generation batteries. While its direct electrochemical activity is not exploited, its role as a versatile and cost-effective precursor enables the synthesis of nanostructured tin-based materials with superior electrochemical performance. The ability to form hollow structures and apply uniform carbon coatings via methods starting with K₂SnO₃·3H₂O is critical to overcoming the inherent challenges of tin-based anodes, namely the large volume expansion during cycling. The data clearly indicates that derivatives of this compound can deliver high specific capacities and long cycle life, making them promising candidates for future energy storage applications. Further research will likely continue to leverage this precursor for the development of even more complex and efficient electrode architectures.

References

A Theoretical and Structural Overview of Potassium Stannate Trihydrate (K₂Sn(OH)₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium stannate trihydrate, more accurately represented as potassium hexahydroxostannate(IV), K₂Sn(OH)₆, is a compound of interest in various chemical and material science applications. While extensive theoretical studies on this specific compound are not widely published, a foundational understanding can be built upon its experimentally determined crystal structure. This technical guide provides a summary of the known structural properties of K₂Sn(OH)₆, which serve as the basis for any theoretical investigation. It also outlines standard computational methodologies that would be employed for its theoretical analysis. This document is intended to be a resource for researchers interested in the computational study of stannate compounds.

Introduction

This compound is an inorganic compound with applications ranging from electroplating to roles as a precursor in the synthesis of advanced materials like tin oxide nanoparticles and certain perovskites.[1][2] Its properties are fundamentally dictated by its crystal and electronic structure. Theoretical studies, such as those employing density functional theory (DFT), are powerful tools for elucidating these properties at an atomic level. However, a review of the current literature indicates a primary focus on the experimental characterization of K₂Sn(OH)₆, with its use in broader material synthesis studies.[3] This guide will therefore focus on the well-established experimental crystal structure, which is the essential starting point for any computational modeling.

Crystal Structure and Properties

The definitive crystal structure of potassium hexahydroxostannate(IV), K₂Sn(OH)₆, has been determined by single-crystal X-ray diffraction.[4] The compound crystallizes in the rhombohedral space group R3.[4] The fundamental building block of the structure is the [Sn(OH)₆]²⁻ complex anion, where a central tin atom is octahedrally coordinated to six oxygen atoms.[4] These octahedral anions are linked through O-H⋯O hydrogen bonds.[4]

Quantitative Crystallographic Data

The crystallographic data provides the precise geometric parameters that theoretical models would aim to reproduce.

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3 |

| Lattice Parameters | a = 6.545(1) Å, c = 12.808(3) Å |

| Sn-O Bond Length | 2.068(1) Å |

| O-H⋯O Hydrogen Bond Length | 2.894(2) Å |

Table 1: Crystallographic data for K₂Sn(OH)₆ from single-crystal X-ray investigation.[4]

Experimental and Theoretical Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

The foundational data presented in this guide was obtained through single-crystal X-ray diffraction. The general experimental workflow for this technique is as follows:

This experimental method provides the precise atomic coordinates, lattice parameters, and bond lengths that are crucial for validating the accuracy of theoretical calculations.

Theoretical Protocol: A Generalized DFT Approach

While specific theoretical studies on K₂Sn(OH)₆ are not prevalent, a standard approach for the computational analysis of such a crystalline solid would involve Density Functional Theory (DFT). The logical workflow for such a study is outlined below. This methodology allows for the calculation of structural, electronic, and vibrational properties from first principles.

Structural Visualizations

The core of the K₂Sn(OH)₆ structure is the hexahydroxostannate(IV) anion. Its octahedral geometry is a key feature influencing the material's overall properties.

The [Sn(OH)₆]²⁻ Anion

The central tin atom is coordinated by six hydroxyl groups, forming a slightly distorted octahedron.[4]

Conclusion and Future Directions

The understanding of this compound, K₂Sn(OH)₆, is currently dominated by experimental structural data. This information is invaluable and provides a solid foundation for future theoretical work. The lack of extensive computational studies in the literature represents an opportunity for researchers to explore the electronic, optical, and mechanical properties of this compound using first-principles methods like DFT. Such studies would not only deepen the fundamental understanding of this material but also could guide the development of new applications. The protocols and data presented in this guide are intended to serve as a starting point for these future research endeavors.

References

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive review of micro/nanostructured ZnSnO 3 : characteristics, synthesis, and diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05481K [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Tin Oxide Film Synthesis Using Potassium Stannate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tin oxide (SnO₂) films using potassium stannate trihydrate (K₂SnO₃·3H₂O) as a precursor. The methodologies covered include Chemical Bath Deposition (CBD), Spray Pyrolysis, and a generalized Sol-Gel process. These techniques offer versatile and cost-effective routes to produce transparent and conductive tin oxide films for a range of applications, including transparent conductive electrodes in solar cells and touch screens.[1]

Overview of Deposition Methods

Tin oxide films can be fabricated through various techniques, each offering distinct advantages in terms of cost, scalability, and resulting film properties. The choice of deposition method often depends on the desired film characteristics and the substrate material.

-

Chemical Bath Deposition (CBD): A low-temperature, solution-based method ideal for coating large and complex surfaces. It relies on the controlled precipitation of the metal oxide from a precursor solution.

-